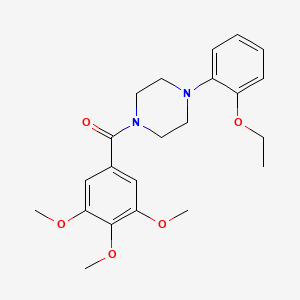![molecular formula C16H14N2O4S B6098861 methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6098861.png)
methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound that has shown great potential in scientific research. It is a thiazolidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. This inhibition leads to a decrease in the production of pro-inflammatory molecules, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory molecules, reduce oxidative stress, and improve insulin sensitivity. These effects make it a potential candidate for the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate in lab experiments include its anti-inflammatory and antioxidant properties, its ability to inhibit COX-2 activity, and its potential for the treatment of various inflammatory diseases. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For research include investigating its potential for the treatment of various inflammatory diseases, its effects on other biological systems, and the development of more soluble derivatives for use in lab experiments.
Synthesis Methods
The synthesis of methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has been achieved using various methods. One of the most common methods involves the reaction of 2,4-thiazolidinedione with indole-3-carboxaldehyde in the presence of a base, followed by the addition of methyl acrylate. The resulting product is then purified using column chromatography.
Scientific Research Applications
Methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has shown great potential in scientific research. It has been used in various studies to investigate its mechanism of action and its effects on biological systems. One study showed that this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
methyl 2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-oxo-1,3-thiazol-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-9(15(20)22-2)18-14(19)13(23-16(18)21)7-10-8-17-12-6-4-3-5-11(10)12/h3-9,19H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQJQZXNGVYJAT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=C(SC1=O)C=C2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=C(SC1=O)/C=C/2\C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6098783.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6098794.png)
![3-[(4-ethoxy-3-nitrophenyl)acetyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-imine hydrobromide](/img/structure/B6098802.png)

![N-[4-(benzoylamino)-3-methylphenyl]-1-naphthamide](/img/structure/B6098812.png)
![1-[4-oxo-5-(2-pyridinyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6098823.png)

![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6098829.png)
![N-(3-bromophenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6098833.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-phenyl-2-(1-piperidinyl)ethyl]butanamide](/img/structure/B6098837.png)
![2-(1-pyrrolidinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B6098855.png)

![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098876.png)
![N'-(2-hydroxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B6098889.png)